Myceliothermophin D
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H41NO3 |
|---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
(5S)-3-[(1R,2S,4aS,6S,8aR)-2-[(E)-but-2-en-2-yl]-3,4a,6-trimethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-methoxy-5-(2-methylpropyl)-1H-pyrrol-2-one |
InChI |
InChI=1S/C27H41NO3/c1-9-18(5)22-19(6)14-26(7)13-17(4)10-11-21(26)23(22)24(29)20-15-27(31-8,12-16(2)3)28-25(20)30/h9,14-17,21-23H,10-13H2,1-8H3,(H,28,30)/b18-9+/t17-,21+,22-,23+,26+,27-/m0/s1 |
InChI Key |
XLZMSDIJSDSYBH-MEJDJHDDSA-N |
Isomeric SMILES |
C/C=C(\C)/[C@@H]1[C@@H]([C@H]2CC[C@@H](C[C@@]2(C=C1C)C)C)C(=O)C3=C[C@](NC3=O)(CC(C)C)OC |
Canonical SMILES |
CC=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(NC3=O)(CC(C)C)OC |
Synonyms |
myceliothermophin D |
Origin of Product |
United States |
Isolation and Origin from Microbial Sources
Fungal Producers of Myceliothermophins, including Thermothelomyces thermophilus and Myceliophthora thermophila
Myceliothermophin D, along with its stereoisomer Myceliothermophin C and other analogues (A, B, E, and F), is produced by thermophilic fungi. researchgate.netnih.gov The primary fungal source identified for these compounds is Myceliophthora thermophila, a species known for producing a variety of secondary metabolites. nih.govnih.govwhiterose.ac.uk It is noteworthy that in scientific literature, the producing organism is also referred to as Thermothelomyces thermophilus ATCC 42464, which is considered a synonym for Myceliophthora thermophila ATCC 42464. researchgate.net
These fungi synthesize a group of myceliothermophins that are structurally related but differ in the substitution on the tetramic acid portion of the molecule. nih.gov Myceliothermophin C and D are a pair of diastereomers, differing in the stereoconfiguration at the C21 position. researchgate.netebi.ac.uk This structural variation among the myceliothermophins is a result of the fungal biosynthetic pathway. nih.govebi.ac.uk
| Fungal Producer | Synonym | Myceliothermophins Produced |
| Myceliophthora thermophila | Thermothelomyces thermophilus | Myceliothermophin A, B, C, D, E, F |
Methodologies for Myceliothermophin Isolation from Fungal Cultures
The process of isolating this compound from fungal cultures involves a series of extraction and chromatographic steps, often guided by bioassays to track the compounds of interest. researchgate.netwhiterose.ac.uk
The general workflow begins with the cultivation of Myceliophthora thermophila in a suitable liquid culture medium. After a period of growth, the fungal biomass and the culture broth are separated. The secondary metabolites, including the myceliothermophins, are then extracted from the fungal mycelium and/or the culture filtrate, typically using organic solvents.
A key challenge in the isolation of this compound is its separation from other closely related myceliothermophins, particularly its diastereomer, Myceliothermophin C. ebi.ac.uk Researchers have successfully employed multi-step chromatographic techniques to achieve pure compounds. ebi.ac.uk
Key Isolation Techniques:
Bioassay-Guided Isolation: This approach uses the biological activity of the compounds to guide the separation process. Fractions from the crude extract are tested for specific activities (e.g., cytotoxicity), and the active fractions are subjected to further purification. researchgate.netwhiterose.ac.uk
Column Chromatography: Silica gel column chromatography is a standard initial step to separate the crude extract into fractions of decreasing polarity. ebi.ac.uk
High-Performance Liquid Chromatography (HPLC): For the fine separation of diastereomeric pairs like Myceliothermophin C and D, recycling reverse-phase HPLC (RP-HPLC) has proven effective. ebi.ac.uk This technique allows for repeated passes of the sample through the column, enhancing the resolution between compounds with very similar chemical properties.
The structure of the isolated this compound is ultimately confirmed through spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), and its stereochemistry can be confirmed by X-ray crystallography. researchgate.netnih.govnih.gov
| Isolation Step | Technique | Purpose |
| 1. Extraction | Solvent Extraction | To obtain a crude extract of secondary metabolites from the fungal culture. |
| 2. Initial Fractionation | Silica Gel Column Chromatography | To separate the crude extract into simpler fractions based on polarity. ebi.ac.uk |
| 3. Fine Purification | Recycling Reverse-Phase HPLC | To separate closely related compounds, such as the diastereomers Myceliothermophin C and D. ebi.ac.uk |
| 4. Structure Elucidation | NMR, HRMS, X-ray Crystallography | To confirm the chemical structure and absolute configuration of the pure compound. researchgate.netnih.gov |
Elucidation of Biosynthetic Pathways
Identification of the Myceliothermophin Biosynthetic Gene Cluster (myc Cluster)
The discovery of the myc biosynthetic gene cluster was a pivotal step in understanding the formation of myceliothermophins. nih.gov This cluster comprises a core set of three genes—mycA, mycB, and mycC—that work in concert to assemble the characteristic trans-decalin and 3-pyrrolin-2-one moieties of these natural products. nih.govuniprot.orguniprot.org The identification was achieved through genome mining of M. thermophila, where researchers searched for genes encoding hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzymes, which are commonly involved in the biosynthesis of such complex molecules. nih.gov Gene knockout experiments provided definitive evidence for the cluster's role; deletion of mycA resulted in the complete cessation of myceliothermophin production. nih.gov
| Gene | Encoded Enzyme | Function in Biosynthesis |
| mycA | Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) | Synthesizes the octaketide backbone and incorporates an amino acid. nih.govuniprot.org |
| mycB | Diels-Alderase | Catalyzes the intramolecular [4+2] cycloaddition to form the decalin ring. nih.govresearchgate.netnih.govfrontiersin.org |
| mycC | Enoylreductase | Provides the necessary enoyl reduction activity that is absent in MycA. nih.govuniprot.orguniprot.org |
The cornerstone of the myc cluster is the mycA gene, which encodes a large, multifunctional hybrid PKS-NRPS enzyme. nih.govuniprot.org This enzyme is responsible for the initial steps of biosynthesis, assembling the polyketide chain and incorporating an amino acid. uniprot.orgnih.gov The PKS module of MycA catalyzes the synthesis of an octaketide backbone from acetate (B1210297) units. uniprot.org Subsequently, the NRPS module activates and attaches an amino acid, typically leucine (B10760876), to the polyketide chain. nih.govuniprot.org A distinctive feature of MycA is its C-terminal reductase (R) domain, which reductively releases the assembled aminoacyl polyketide intermediate as an aldehyde. nih.govuniprot.org
Domain Organization of MycA: nih.gov
PKS Module: Ketosynthase (KS), Acyltransferase (AT), Dehydratase (DH), Methyltransferase (MT), Ketoreductase (KR), Acyl Carrier Protein (ACP)
NRPS Module: Condensation (C), Adenylation (A), Peptidyl Carrier Protein (PCP), Reductase (R)
The mycA gene product notably lacks an integrated enoylreductase (ER) domain, which is required for specific reduction steps during polyketide chain assembly. nih.govuniprot.org This function is supplied by the mycC gene, which encodes a trans-acting enoylreductase. nih.govuniprot.org MycC works in conjunction with MycA to provide the necessary reductive power, ensuring the correct saturation pattern in the growing polyketide chain. uniprot.orguniprot.org The collaboration between MycA and MycC is a clear example of how biosynthetic pathways can utilize discrete enzymes to carry out essential functions. nih.govuniprot.org
The mycB gene encodes a crucial enzyme, a Diels-Alderase, which is responsible for one of the most remarkable steps in the biosynthesis: the formation of the trans-fused decalin ring system. nih.govresearchgate.netnih.govfrontiersin.orgrsc.org This enzyme catalyzes a stereoselective intramolecular [4+2] cycloaddition reaction, a powerful transformation that constructs the complex bicyclic core of myceliothermophins from a linear polyene precursor. nih.govrsc.org The discovery and characterization of MycB provided the first biochemical confirmation of a Diels-Alderase involved in the biosynthesis of a decalin-containing natural product in a eukaryotic organism. nih.govnih.govcpu.edu.cn
Enoylreductase Gene (MycC)
Enzymatic Characterization of Biosynthetic Steps
The elucidation of the myc gene cluster has paved the way for detailed biochemical studies of the individual enzymes, providing insights into their specific catalytic mechanisms.
The enzymatic activity of MycB has been a focal point of research. nih.govresearchgate.netnih.govescholarship.org In vitro assays have demonstrated that MycB directly converts the linear, acyclic precursor into the cyclized product containing the trans-decalin scaffold. nih.govcpu.edu.cn The enzyme exhibits significant substrate specificity, preferentially catalyzing the cycloaddition of the keto form of the precursor over its enol tautomer. nih.govcpu.edu.cn This stereoselective catalysis ensures the formation of the specific stereoisomer found in the natural product. nih.govescholarship.org Computational studies, including density functional theory (DFT) calculations, have been employed to rationalize the reaction mechanism and the observed stereoselectivity of the MycB-catalyzed Diels-Alder reaction. nih.govcpu.edu.cn
The assembly of the myceliothermophin scaffold begins with the MycA enzyme. uniprot.org The PKS module iteratively adds eight two-carbon units, likely derived from malonyl-CoA, to form an octaketide chain. frontiersin.org During this process, the trans-acting enoylreductase MycC performs necessary reductions. uniprot.orguniprot.org The NRPS module of MycA then selects and activates an amino acid, such as leucine, via its adenylation (A) domain. nih.govuniprot.org This activated amino acid is then transferred to the peptidyl carrier protein (PCP) domain before being condensed with the fully assembled polyketide chain. uniprot.org The final step catalyzed by MycA is the reductive release of this hybrid molecule by the terminal reductase (R) domain, yielding an aminoacyl polyketide aldehyde. nih.govuniprot.org This aldehyde subsequently undergoes a Knoevenagel condensation to form the 3-pyrrolin-2-one ring, generating the acyclic precursor for the MycB-catalyzed Diels-Alder reaction. nih.govuniprot.org
Biochemical Characterization of Diels-Alderase (MycB) Activity in trans-Decalin Formation
Proposed Biosynthetic Cascade for Myceliothermophin D and Related Analogues
The biosynthesis of myceliothermophins, a family of cytotoxic compounds from the thermophilic fungus Myceliophthora thermophila, is a concise and elegant pathway involving a minimal set of key enzymes. escholarship.orgescholarship.org The core structure, a trans-fused decalin ring linked to a tetramic acid moiety, is assembled through the coordinated action of a hybrid megaenzyme, a dedicated reductase, and a specialized cyclase. uniprot.org this compound, along with its analogues, arises from late-stage modifications of a common intermediate. researchgate.netresearchgate.net
The proposed biosynthetic cascade commences with the hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), MycA. uniprot.org This multifunctional enzyme is responsible for constructing the linear precursor. The PKS module iteratively condenses eight malonyl-CoA extender units to form an octaketide backbone. uniprot.org Concurrently, the NRPS module activates and incorporates a molecule of L-leucine, which is then amide-bonded to the polyketide chain. uniprot.org A crucial aspect of this stage is the role of a discrete enoyl reductase, MycC. The MycA enzyme lacks an integrated enoylreductase (ER) domain, and therefore, MycC acts in trans to perform the necessary reduction of a nascent double bond in the growing polyketide backbone. uniprot.org The final step catalyzed by MycA is the reductive release of the fully assembled aminoacyl polyketide, yielding an aldehyde intermediate. uniprot.org
Following its release from MycA, this linear precursor undergoes a Knoevenagel condensation to form a C18 keto acyclic precursor. uniprot.org This molecule is the substrate for the key cyclization step, which is catalyzed by the Diels-Alderase enzyme, MycB. escholarship.orguniprot.org MycB facilitates a stereoselective intramolecular [4+2] cycloaddition, a powerful bond-forming reaction that constructs the characteristic trans-fused decalin ring system. escholarship.orgrsc.org The product of this reaction is Myceliothermophin E, a stable intermediate and a branching point in the pathway leading to other analogues. uniprot.orgnih.gov
This compound is a diastereomer of Myceliothermophin C, and both are considered 5-methoxyl-1H-pyrrol-2(5H)-one derivatives. researchgate.netnih.gov The conversion from Myceliothermophin E to this compound is proposed to involve enzymatic modifications at the C21 position of the pyrrolidinone ring. While the specific enzymes have not been fully characterized, this transformation likely involves an oxygenase to introduce a hydroxyl group, which may then be further modified. uniprot.org The formation of the diastereomers Myceliothermophin C and D highlights the stereochemical intricacy of the final biosynthetic steps. researchgate.netnih.gov
Table 1: Key Enzymes in the Biosynthesis of Myceliothermophins This table summarizes the proposed functions of the core enzymes involved in the myceliothermophin biosynthetic pathway.
| Enzyme | Type | Proposed Function | Reference(s) |
|---|---|---|---|
| MycA | Hybrid PKS-NRPS | Synthesizes the linear octaketide-leucine precursor. Catalyzes the condensation of malonyl-CoA units, amidation with L-leucine, and reductive release of the final aminoacyl polyketide aldehyde. | uniprot.org |
| MycC | Enoyl Reductase (ER) | Acts in trans to provide the enoyl reduction activity that is absent in the MycA enzyme complex. | uniprot.org |
| MycB | Diels-Alderase | Catalyzes the intramolecular [4+2] Diels-Alder cycloaddition of the acyclic precursor to form the trans-decalin ring of Myceliothermophin E. | escholarship.orgescholarship.orguniprot.orgrsc.org |
| Unknown Oxygenase(s) | Oxygenase | Proposed to be involved in the post-cyclization modification of Myceliothermophin E, hydroxylating the C21 position to form precursors for Myceliothermophins A, B, C, and D. | uniprot.org |
Comparative Biosynthesis with Other Decalin-Containing Fungal Metabolites
The biosynthetic strategy for creating the decalin core of this compound is a recurring theme in fungal natural product chemistry, particularly the use of an enzyme-catalyzed intramolecular Diels-Alder reaction. escholarship.orgrsc.org However, comparisons with the biosynthetic pathways of other decalin-containing metabolites reveal both conserved principles and fascinating divergences, especially in the control of stereochemistry and the nature of the final product.
A salient comparison can be made with the biosynthesis of equisetin and phomasetin . These compounds, like the myceliothermophins, are decalin-containing tetramic acids produced by fungi. plos.org Their biosynthesis also relies on a PKS-NRPS assembly line to generate a linear polyene precursor, which then undergoes an intramolecular [4+2] cycloaddition. plos.orgresearchgate.net The most striking feature is the stereochemical outcome of the cyclization. The Diels-Alderase enzymes Fsa2 (for equisetin) and Phm7 (for phomasetin) catalyze the cycloaddition with reverse stereoselectivities, leading to enantiomeric decalin cores. acs.org This stands in contrast to the single stereochemical output of MycB in myceliothermophin biosynthesis, highlighting how different Diels-Alderase enzymes can enforce distinct product configurations from similar substrates. escholarship.orgacs.org
The biosynthesis of lovastatin (B1675250) , a well-known cholesterol-lowering agent, also features a decalin ring system proposed to be formed via an intramolecular Diels-Alder reaction. rsc.org The highly reducing polyketide synthase (HR-PKS) LovB is implicated not only in synthesizing the polyketide chain but also in catalyzing the cyclization to form the decalin structure. rsc.org This integration of the Diels-Alderase function within the PKS itself differs from the myceliothermophin pathway, where the Diels-Alderase (MycB) is a standalone enzyme that acts on the product released from the PKS-NRPS (MycA). uniprot.orgrsc.org
Further illustrating the versatility of pericyclase enzymes in fungal pathways, the biosynthesis of abyssomicin provides a point of contrast. rsc.org While its biosynthesis involves a polyketide precursor and a cyclase (AbyU), the enzyme catalyzes a [4+2] cycloaddition that results in a spiro-tetronate ring system, not a decalin. rsc.org This demonstrates how variations in the substrate's conformation and the catalytic pocket of the enzyme can lead to fundamentally different polycyclic architectures, distinguishing it from the decalin-forming pathways of myceliothermophin and equisetin. rsc.orgacs.org
Table 2: Comparative Overview of Fungal Decalin and Related Polyketide Biosynthesis This table compares the biosynthetic pathways of Myceliothermophin E with other fungal metabolites featuring related core structures.
| Feature | Myceliothermophin E | Equisetin / Phomasetin | Lovastatin | Abyssomicin |
|---|---|---|---|---|
| Producing Organism | Fungus (M. thermophila) | Fungi (Fusarium sp. / Phoma sp.) | Fungus (Aspergillus terreus) | Bacterium (Verrucosispora sp.) |
| Precursor Synthase | PKS-NRPS (MycA) | PKS-NRPS | HR-PKS (LovB) | PKS |
| Core Moiety | Decalin-tetramic acid | Decalin-tetramic acid | Decalin | Spiro-tetronate |
| Cyclase Type | Standalone Diels-Alderase (MycB) | Standalone Diels-Alderases (Fsa2/Phm7) | PKS-embedded Diels-Alderase (LovB) | Standalone Diels-Alderase (AbyU) |
| Key Reaction | Intramolecular [4+2] Cycloaddition | Intramolecular [4+2] Cycloaddition | Intramolecular [4+2] Cycloaddition | Intramolecular [4+2] Cycloaddition |
| Stereochemical Control | Forms trans-decalin | Forms enantiomeric decalin cores via Fsa2 (endo) and Phm7 (exo) | Forms trans-decalin | Forms spiro-scaffold |
| Reference(s) | escholarship.orguniprot.org | plos.orgacs.org | rsc.org | rsc.org |
Synthetic Approaches to Myceliothermophin D and Its Stereoisomers
Total Synthesis Strategies for the Myceliothermophin Scaffold
The synthesis of the myceliothermophin scaffold has been approached through various strategic bond disconnections, leading to several successful total syntheses. These strategies often feature key reactions for the stereocontrolled construction of the decalin core and the pyrrolidinone ring, followed by their coupling.
In the context of Myceliothermophin D, a common convergent strategy involves the separate synthesis of the decalin core and the pyrrolidinone side chain. researchgate.net For instance, one approach details the synthesis of an aldehyde-containing decalin fragment and a protected γ-methoxylactam. researchgate.net These two key intermediates are then joined through an aldol (B89426) reaction. researchgate.net A notable aspect of this strategy is the use of a Teoc (2-(trimethylsilyl)ethoxycarbonyl) protecting group for the nitrogen atom of the lactam ring. researchgate.net This allows for selective deprotection under specific conditions, which is crucial for the subsequent formation of the γ-methoxylactam structures of Myceliothermophins C and D. researchgate.net
The power of a convergent approach was further demonstrated in the total synthesis of Myceliothermophins C, D, and E, where a late-stage divergence from a common intermediate allowed for the efficient production of all three natural products. nih.gov This highlights the efficiency and adaptability of convergent strategies in accessing a family of related natural products.
An elegant and efficient method for constructing the characteristic trans-fused decalin system of the myceliothermophins involves a cascade-based cyclization. nih.govnih.gov This strategy offers a significant advantage over other methods like the intramolecular Diels-Alder reaction, which can be cumbersome and require challenging polyunsaturated substrates. nih.gov
One notable example of this approach involves an acid-catalyzed cascade reaction of a ketoaldehyde precursor. whiterose.ac.uk This reaction is initiated by an intramolecular Michael addition, followed by an aldol condensation to furnish the trans-fused decalin system in high yield and with good diastereoselectivity. whiterose.ac.uk Specifically, the use of catalytic p-toluenesulfonic acid (PTSA) in refluxing benzene (B151609) has been shown to effectively promote this biscyclization cascade. rsc.orgwhiterose.ac.uk This cascade process efficiently assembles the complex core structure in a single operational step, showcasing the power of reaction cascades in simplifying complex syntheses. The successful application of this methodology underscores its potential for the practical and scalable synthesis of myceliothermophin analogs for further biological evaluation. nih.gov
Convergent Synthetic Methodologies
Key Synthetic Reactions and Intermediates
The successful synthesis of this compound relies on a series of key chemical transformations and the strategic use of crucial intermediates. These reactions are instrumental in constructing the complex carbon skeleton and installing the required functional groups with the correct stereochemistry.
The intramolecular Diels-Alder (IMDA) reaction has emerged as a powerful and widely utilized strategy for the stereoselective construction of the trans-fused decalin core of the myceliothermophin family of natural products. researchgate.netresearchgate.net This pericyclic reaction involves the cycloaddition of a diene and a dienophile that are tethered within the same molecule, leading to the formation of a bicyclic system with a high degree of stereocontrol. nih.govresearchgate.net
In several total syntheses of myceliothermophins, the IMDA reaction serves as the cornerstone for establishing the intricate decalin skeleton. researchgate.net The stereochemical outcome of the IMDA reaction is often dictated by the geometry of the transition state, which can be influenced by various factors, including the nature of the tether connecting the diene and dienophile, the presence of substituents, and the reaction conditions. The formation of the trans-decalin structure, a common feature among many bioactive fungal metabolites, is a testament to the predictable and reliable nature of the IMDA reaction in complex molecule synthesis. nih.govresearchgate.net The biosynthesis of myceliothermophin itself is believed to involve a Diels-Alderase enzyme that catalyzes the formation of the trans-decalin from an acyclic precursor, highlighting the biological relevance of this transformation. nih.govresearchgate.net
The pyrrolidinone ring, a key structural feature of this compound, often requires careful functional group manipulation during its synthesis. pharmacy180.com These transformations are critical for introducing the correct oxidation state and stereochemistry at various positions of the heterocyclic ring.
A common precursor to the pyrrolidinone moiety is succinimide (B58015). nih.gov In one synthetic route, succinimide is treated with an isopropyl Grignard reagent, followed by an acidic workup to furnish a key lactam intermediate. nih.gov This lactam can then be protected, for example with a Teoc group, to allow for further selective transformations. researchgate.netnih.gov
Intramolecular Diels-Alder (IMDA) Reactions in Decalin Core Formation
Stereocontrolled Synthesis and Absolute Configuration Determination during Chemical Synthesis
The presence of multiple stereocenters in this compound necessitates a high degree of stereocontrol throughout its chemical synthesis. The determination of the absolute configuration of the final product and key intermediates is also a critical aspect of the total synthesis effort.
Synthetic strategies have been developed to achieve a stereocontrolled synthesis of the myceliothermophin scaffold. researchgate.netescholarship.org For instance, the intramolecular Diels-Alder (IMDA) reaction used to form the decalin core often proceeds with high stereoselectivity, establishing the relative configuration of several stereocenters in a single step. researchgate.netresearchgate.net Furthermore, the use of chiral catalysts or auxiliaries can enable the enantioselective synthesis of key fragments, ultimately leading to the production of a single enantiomer of the natural product.
The unambiguous determination of the absolute configuration of synthetic myceliothermophins has been accomplished through various methods. X-ray crystallographic analysis of synthetic intermediates or the final products provides definitive proof of their three-dimensional structure. nih.govnih.gov For example, the crystal structure of synthetic racemic Myceliothermophin C not only confirmed its structure but also that of its diastereomer, this compound. nih.gov In cases where suitable crystals cannot be obtained, comparison of experimental data, such as optical rotation and circular dichroism (CD) spectra, with those of the natural product or with computationally predicted spectra can be used to assign the absolute configuration. researchgate.net The successful stereocontrolled synthesis and absolute configuration determination are crucial achievements that validate the proposed structure of the natural product and provide a foundation for the synthesis of stereochemically defined analogs. rsc.org
Challenges in Chemical Synthesis and Strategies for Yield Optimization
The principal difficulties in the synthesis stem from two key structural features: the trans-fused decalin ring system and the attached 3-pyrrolin-2-one moiety. researchgate.net The decalin core is particularly challenging as it is heavily substituted and contains multiple contiguous stereocenters, demanding a high degree of stereocontrol during its formation. rsc.org Early synthetic endeavors were often complex and inefficient, underscoring the need for more practical and high-yielding routes to enable further investigation into the structure-activity relationships of this class of compounds. researchgate.netresearchgate.net
Table 1: Key Challenges in the Chemical Synthesis of this compound
| Structural Feature | Description of Challenge | Reference |
|---|---|---|
| trans-Fused Decalin System | Construction of the bicyclo[4.4.0]decane core with the correct trans-fusion is sterically demanding and a primary obstacle in synthesis. | researchgate.netnih.govnih.gov |
| Multiple Stereocenters | The decalin core possesses six contiguous stereocenters, requiring highly stereoselective reactions to establish the correct relative and absolute configurations. | rsc.org |
| Conjugated 3-Pyrrolin-2-one Moiety | Formation and coupling of the tetramic acid-derived fragment to the complex decalin aldehyde presents significant synthetic difficulties. | researchgate.netresearchgate.net |
| Overall Complexity | The combination of dense functionalization and stereochemical complexity necessitates long synthetic sequences, which inherently leads to low overall yields. | researchgate.net |
To address these challenges, synthetic chemists have developed several strategic solutions aimed at optimizing reaction pathways and boosting efficiency. A pivotal advancement was the shift away from problematic intramolecular Diels-Alder (IMDA) reactions that utilized unstable polyunsaturated aldehyde substrates. nih.gov Instead, a more robust cascade-based cyclization was devised. nih.govnih.gov This approach, notably employed in the Nicolaou group's total synthesis, uses a more stable ketoepoxide precursor. nih.gov This precursor undergoes an indium-catalyzed rearrangement to a ketoaldehyde, which then triggers a cascade of reactions including an enolization and a Robinson-type annulation to stereoselectively form the desired trans-fused decalin system. nih.govwhiterose.ac.uk
Convergent synthesis represents another key strategy. researchgate.netnih.gov This method involves the independent preparation of the main structural fragments—the decalin core and the pyrrolinone side chain—which are then coupled at a late stage. researchgate.netnih.gov This approach is inherently more efficient than a linear synthesis as it allows for the optimization of each fragment's synthesis separately and maximizes the use of precious advanced intermediates.
Furthermore, a late-stage divergent strategy has proven highly effective. In this approach, a common, fully elaborated decalin intermediate is synthesized, which can then be used to generate multiple myceliothermophin analogues, including Myceliothermophins C, D, and E. researchgate.netnih.gov This is particularly valuable for producing a range of related compounds for structure-activity relationship (SAR) studies. The careful selection of protecting groups is also critical; for instance, the use of a Teoc (2-trimethylsilylethyl)oxycarbonyl group to protect the nitrogen of the lactam ring was instrumental. researchgate.net This allowed for its selective removal under conditions that did not affect other sensitive functional groups, a crucial step in the successful synthesis of Myceliothermophins C and D. researchgate.net
Table 2: Strategies for Yield Optimization in this compound Synthesis
| Strategy | Description and Impact on Synthesis | Reference |
|---|---|---|
| Cascade Bis-cyclization | An efficient method to construct the trans-fused decalin system from a ketoepoxide via a ketoaldehyde intermediate, avoiding unstable polyunsaturated aldehyde precursors required for some IMDA reactions. This provides a practical alternative to more cumbersome approaches. | nih.govnih.gov |
| Convergent Synthesis | Involves separate synthesis of the decalin aldehyde and the N-protected γ-methoxylactam fragments, followed by a late-stage aldol reaction to couple them. This improves overall efficiency compared to a linear approach. | researchgate.netresearchgate.netnih.gov |
| Optimized IMDA Reactions | While challenging, the intramolecular Diels-Alder (IMDA) reaction remains a key tool. Optimization involves the use of Lewis acids (e.g., InCl3, BF3·Et2O) to promote cyclization and improve diastereoselectivity. | rsc.orgnih.govnih.gov |
| Strategic Use of Protecting Groups | Employing specific protecting groups, such as the Teoc group for the lactam nitrogen, allows for selective deprotection late in the synthesis, preserving sensitive functionalities and enabling the formation of Myceliothermophins C and D. | researchgate.net |
| Late-Stage Divergence | A common advanced intermediate is used as a branching point to produce this compound as well as related analogues (C and E), maximizing synthetic efficiency for SAR studies. | researchgate.netnih.gov |
Structural Elucidation Methodologies and Stereochemical Assignments
Spectroscopic Techniques for Establishing Compound Connectivity (e.g., 1D and 2D NMR, HRESIMS)
The foundational step in characterizing Myceliothermophin D and its related compounds involved determining its molecular formula and piecing together its atomic framework. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to establish the elemental composition with high accuracy. For instance, in the analysis of related compounds like Chaetolivacine C, HRESIMS provided an ion peak at m/z 462.2999 [M+H]⁺, leading to the designation of the molecular formula C₃₀H₃₉NO₃. frontiersin.org A similar analysis for this compound would have established its precise molecular formula, a critical first piece of data.
With the molecular formula in hand, the structural backbone was assembled using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy experiments. researchgate.netweebly.com One-dimensional (1D) NMR, including ¹H and ¹³C NMR spectra, provided initial information about the different types of protons and carbons present in the molecule and their chemical environments. researchgate.netresearchgate.netjchps.com
To connect these individual atoms, a series of two-dimensional (2D) NMR experiments were utilized. weebly.com These techniques reveal correlations between different nuclei, allowing for the systematic construction of the molecular structure.
¹H-¹H COSY (Correlation Spectroscopy) was used to identify protons that are coupled to each other, typically on adjacent carbons, revealing the spin systems within the molecule. frontiersin.org
HSQC (Heteronuclear Single Quantum Coherence) correlated each proton directly to the carbon atom it is attached to, assigning the carbons in the ¹³C spectrum based on their proton signals. frontiersin.org
HMBC (Heteronuclear Multiple Bond Correlation) was instrumental in piecing together the entire structure by showing correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for connecting the individual spin systems and linking quaternary carbons, which have no attached protons. frontiersin.org
Through the detailed analysis of these 1D and 2D NMR datasets, the planar structure of this compound, comprising a trans-fused decalin ring system connected to a substituted 3-pyrrolin-2-one moiety, was established. researchgate.net
Table 1: Representative NMR Data for a Myceliothermophin-type Structure (Note: This table is illustrative of the data obtained for compounds in this class, such as Chaetolivacine C, as detailed in related studies frontiersin.org. A similar detailed analysis was performed for this compound.)
| Position | ¹³C δ (ppm) | ¹H δ (ppm, mult., J in Hz) | Key HMBC Correlations |
| 2 | 170.1 | - | H-3, H-4 |
| 3 | 42.5 | 2.55 (m) | C-2, C-4, C-5 |
| 4 | 78.2 | 4.60 (d, 8.0) | C-2, C-3, C-5, C-10 |
| 5 | 45.1 | 1.89 (m) | C-3, C-4, C-6, C-10 |
| 6 | 26.8 | 1.55 (m), 1.20 (m) | C-5, C-7, C-8 |
| 7 | 33.5 | 1.75 (m), 1.05 (m) | C-6, C-8, C-9 |
| 8 | 36.4 | 1.65 (m) | C-7, C-9, C-10, C-12 |
| 9 | 41.2 | 1.45 (m), 1.15 (m) | C-8, C-10, C-11 |
| 10 | 48.9 | 1.95 (m) | C-4, C-5, C-8, C-9 |
| 11 | 21.5 | 0.90 (d, 6.5) | C-9, C-10 |
| 21 | 75.3 | 5.30 (s) | C-20, C-22 |
| 23 | 165.8 | - | H-21, H-24 |
Chiral Analysis for Relative and Absolute Stereochemical Assignments (e.g., NOESY, ECD)
After establishing the connectivity, the next challenge was to determine the three-dimensional orientation of the atoms, known as stereochemistry. This compound contains multiple chiral centers, making this a non-trivial task. The relative configuration of these centers was elucidated primarily using Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.netresearchgate.net
NOESY is a 2D NMR technique that detects protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org By observing these "through-space" correlations, the relative orientation of substituents on the decalin ring and the pyrrolidinone moiety could be determined. For example, a NOESY correlation between two protons would indicate they are on the same face of the ring system. frontiersin.org
To assign the absolute configuration—the definitive R/S designation at each chiral center—chiroptical methods such as Electronic Circular Dichroism (ECD) spectroscopy were used. researchgate.netresearchgate.netwikipedia.org The process involves measuring the experimental ECD spectrum of the natural product, which shows its differential absorption of left and right circularly polarized light. biotools.us This experimental spectrum is then compared to theoretical ECD spectra calculated for possible stereoisomers using computational methods like time-dependent density functional theory (TDDFT). rsc.org A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the entire molecule. frontiersin.orgscispace.com
X-ray Crystallographic Analysis for Definitive Structural Confirmation
While spectroscopic methods provide powerful evidence, the gold standard for structural confirmation is single-crystal X-ray crystallography. wikipedia.orglibretexts.org This technique provides an unambiguous three-dimensional map of electron density within a crystal, revealing the precise position of every atom and thus confirming both the connectivity and the absolute stereochemistry. wikipedia.orgnih.gov
In the case of this compound, its structure was unambiguously confirmed through the total synthesis of it and its C21 diastereomer, Myceliothermophin C. nih.govnih.gov During this synthetic campaign, racemic Myceliothermophin C was crystallized, and its structure was solved by X-ray crystallographic analysis. nih.gov This analysis not only confirmed the structure of Myceliothermophin C but also, by extension, that of this compound, as they are diastereomers differing only at a single, known stereocenter. nih.govnih.gov The crystal structure interestingly revealed that the two enantiomers of Myceliothermophin C form a dimer in the solid state, held together by hydrogen bonds. nih.govnih.gov
Table 2: Summary of Structural Elucidation Techniques
| Technique | Purpose | Type of Information Obtained |
| HRESIMS | Molecular Formula Determination | Provides the exact mass and elemental composition. |
| 1D NMR (¹H, ¹³C) | Initial Structural Information | Identifies types and number of protons and carbons. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity Mapping | Establishes the bonding framework of the molecule. |
| NOESY | Relative Stereochemistry | Identifies atoms that are close in space. |
| ECD Spectroscopy | Absolute Stereochemistry | Determines the absolute configuration by comparing experimental and calculated spectra. |
| X-ray Crystallography | Definitive Structural Confirmation | Provides the exact 3D arrangement of atoms in a crystal. wikipedia.org |
Structure Activity Relationship Sar Studies of Myceliothermophin D and Analogues
Correlating Stereoconfiguration with Differential Biological Profiles
The three-dimensional arrangement of atoms, or stereoconfiguration, within the myceliothermophin family of compounds plays a pivotal role in defining their biological effects. The difference in activity between stereoisomers can be stark, highlighting the high degree of stereospecificity often required for molecular recognition by biological targets.
A prominent example of this is the comparison between Myceliothermophin D and its stereoisomer, Myceliothermophin C. nih.gov These two compounds differ only in the stereochemistry at the C21 position of the pyrrolidinone moiety. nih.govnih.gov Despite this subtle structural variance, their biological profiles are distinctly different. Studies have shown that Myceliothermophin C exhibits cytotoxic effects against several human cancer cell lines, including A549 (lung carcinoma), Hep3B and HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma). nih.gov In stark contrast, this compound was found to be inactive in these same assays. nih.govresearchgate.net This suggests that the specific spatial orientation of the methoxy (B1213986) group at C21 is a critical determinant for cytotoxicity. nih.gov
The stereochemistry of the decalin ring system is another major factor influencing bioactivity. The vast majority of naturally occurring decalin-containing polyketides, including the myceliothermophins, feature a trans-fused decalin ring. nih.gov This configuration is generally favored kinetically in the intramolecular Diels-Alder (IMDA) reaction that forms the bicyclic core during biosynthesis. nih.govnih.gov While a comprehensive SAR comparing trans and cis-decalin isomers within the myceliothermophin series is limited due to the synthetic complexity, the prevalence of the trans-decalin scaffold in bioactive fungal metabolites underscores its importance for the observed biological activities. nih.govwhiterose.ac.uk
| Compound | Key Stereochemical Feature | Reported Cytotoxicity against select human cancer cell lines (A549, Hep3B, MCF-7, HepG2) | Reference |
|---|---|---|---|
| Myceliothermophin C | (S)-configuration at C21 (tentative assignment) | Active | nih.gov |
| This compound | (R)-configuration at C21 (tentative assignment) | Inactive | nih.gov |
Impact of Functional Group Modifications on Potential Bioactivity Modulators
Modifying the functional groups appended to the core myceliothermophin scaffold provides a classic strategy for probing SAR and modulating bioactivity. solubilityofthings.com The myceliothermophin family itself offers several examples where changes in functional groups lead to different biological outcomes.
The substituents on the pyrrolidinone ring are particularly influential. As noted, Myceliothermophins C and D possess a methoxy group at C21, whereas Myceliothermophins A and B feature a hydroxyl group at the same position. researchgate.net Myceliothermophin E contains an exocyclic double bond at this position, representing a more significant structural change from a hydroxyl or methoxy group. nih.gov Myceliothermophin E, like Myceliothermophin C, demonstrated cytotoxic activity against human cancer cell lines. nih.gov This implies that while the stereochemistry of a single substituent is critical (as seen in the C vs. D comparison), the nature of the functional group itself is a key modulator of activity. The conversion of the hydroxyl group (in Myceliothermophin A/B) to an unsaturated system (in Myceliothermophin E) appears to be compatible with retaining cytotoxic potential.
Further evidence for the role of functional group modification comes from Myceliothermophin F, another analogue isolated from Thermothelomyces thermophilus. researchgate.net Cytotoxicity studies revealed that Myceliothermophin F was more active than a related analogue, a difference attributed to the presence of an additional hydroxyl group in its structure, which positively influenced its cytotoxic effects. researchgate.net This finding suggests that introducing specific polar groups at strategic locations on the decalin framework could be a viable strategy for enhancing bioactivity. researchgate.net
| Compound | Key Functional Group(s) | Reported Biological Activity | Reference |
|---|---|---|---|
| Myceliothermophin A/B | Hydroxyl group at C21 | Antitumor activity reported | researchgate.net |
| Myceliothermophin C | Methoxy group at C21 | Cytotoxic | nih.gov |
| This compound | Methoxy group at C21 (stereoisomer of C) | Not cytotoxic | nih.gov |
| Myceliothermophin E | Exocyclic double bond (methylpropylidene) at C21 | Cytotoxic | nih.govnih.gov |
| Myceliothermophin F | Contains an additional hydroxyl group on the decalin ring compared to other analogues | Promising cytotoxicity, more active than a related analogue lacking the hydroxyl group | researchgate.netresearchgate.net |
Theoretical Considerations of Molecular Conformation and Receptor Interactions
The biological activity of a molecule is intrinsically linked to its three-dimensional shape (conformation) and its ability to interact favorably with a biological target, such as a protein receptor. unina.it For this compound and its analogues, the rigid trans-fused decalin core serves as a conformational anchor, orienting the various substituents in a defined spatial arrangement for potential receptor binding. rsc.org
Computational studies and enzymatic investigations have shed light on the formation of this critical decalin system. nih.gov The biosynthesis involves a Diels-Alderase enzyme that catalyzes an intramolecular [4+2] cycloaddition, enforcing the specific trans-decalin stereochemistry. nih.gov This enzymatic control suggests that the resulting conformation is optimized for a particular biological function. The rigidity of the decalin system limits the molecule's conformational freedom, which can be advantageous for binding affinity by reducing the entropic penalty upon binding to a receptor. unina.it
X-ray crystallographic analysis of Myceliothermophin C, the active stereoisomer of D, provided crucial empirical data on its solid-state conformation. nih.govnih.gov The analysis confirmed the relative and absolute stereochemistry and revealed that the enantiomeric forms of Myceliothermophin C pair up to form a dimer in the crystal lattice. nih.gov This dimerization is mediated by hydrogen bonds between the pyrrolidinone moieties of the two molecules. nih.gov While this represents a solid-state interaction, it highlights the capacity of the pyrrolidinone ring to act as a hydrogen bond donor and acceptor, a common feature in ligand-receptor interactions. frontiersin.org The precise orientation of the methoxy group in Myceliothermophin C, which is essential for its activity, likely positions it to engage in a specific interaction within a receptor's binding pocket, an interaction that is lost in the inactive this compound due to its different stereochemistry.
Research on Myceliothermophin D Derivatives and Structural Analogues
Design and Synthesis of Modified Myceliothermophin D Structures
The complex architecture of myceliothermophins has made them attractive targets for total synthesis. Synthetic chemists have pursued these molecules to confirm their structures, determine their absolute configurations, and provide a scalable source for biological testing, which is often limited by the low yields from fungal fermentation. researchgate.net
A common strategy in the synthesis of the myceliothermophin family, including this compound, is the convergent assembly of two key fragments: a complex decalin core and a pyrrolidinone moiety. researchgate.netnih.gov The stereoselective construction of the trans-fused decalin system is a significant challenge and a focal point of these synthetic endeavors. nih.govnih.gov
One prominent approach involves an intramolecular Diels-Alder (IMDA) reaction to construct the bicyclic decalin skeleton. researchgate.netresearchgate.net This method allows for the rapid assembly of the core structure with control over its stereochemistry. nih.gov For instance, the total synthesis of Myceliothermophins C and D was achieved using a strategy where the decalin aldehyde precursor was coupled with an N-protected γ-methoxylactam via an aldol (B89426) reaction. researchgate.netresearchgate.net A critical innovation in this synthesis was the use of the 2-(trimethylsilyl)ethyl carbamate (B1207046) (Teoc) group to protect the nitrogen atom of the lactam ring. researchgate.netresearchgate.net This specific protecting group enabled selective deprotection under conditions that preserved the methoxyaminal moiety, leading successfully to the formation of Myceliothermophins C and D. researchgate.netresearchgate.net
Another powerful strategy employed a cascade-based cyclization to form the trans-fused decalin system. nih.govnih.gov This convergent synthesis was notable for its late-stage divergence, which allowed for the production of Myceliothermophins C, D, and E from a common intermediate. nih.gov Such synthetic routes are crucial for generating a library of related compounds for SAR studies, which require access to quantities of material that are difficult to obtain from natural sources alone. researchgate.net
| Synthetic Strategy | Key Reaction | Precursors | Protecting Group | Target Molecules |
| Convergent Synthesis | Intramolecular Diels-Alder (IMDA) followed by Aldol Reaction | Decalin aldehyde, N-protected γ-methoxylactam | Teoc (2-(trimethylsilyl)ethyl carbamate) | Myceliothermophin C, this compound |
| Cascade-based Cyclization | Cascade sequence for decalin formation | Citronellal derivative, Succinimide (B58015) derivative | Not specified | Myceliothermophin C, this compound, Myceliothermophin E |
Exploration of Chemical Diversity through Semi-synthesis and Derivatization
Beyond total synthesis, researchers explore the chemical diversity of myceliothermophins through semi-synthesis and derivatization of the natural product scaffold. These methods leverage the core structure produced by the fungus and introduce chemical modifications to probe for changes in biological activity.
One method to generate diversity is through precursor-directed biosynthesis, where the fungal culture is supplied with modified building blocks. For example, the addition of different amino acids to the culture medium of Myceliophthora thermophila has been explored to generate novel analogues. acs.org The isolation of Myceliostatin A and Myceliostatin B, which feature an additional methylthio group, from a methionine-enriched culture of M. thermophila demonstrates the success of this approach. acs.org This strategy suggests that the biosynthetic machinery of the fungus is flexible enough to incorporate unnatural precursors, leading to new derivatives.
Chemical derivatization of the isolated natural product is another key strategy. Modifications can be targeted at various functional groups on the myceliothermophin skeleton, such as the pyrrolidinone ring or the decalin core. acs.org Although this compound itself is less reactive than its hydroxyl-containing counterpart, Myceliothermophin B, the broader family of compounds provides multiple handles for chemical modification. Studies on related decalin-pyrrolidinone compounds, such as ilicicolin H, have shown that extensive derivatization can be performed to map out the pharmacophore and improve activity. mdpi.com These efforts provide a blueprint for the potential derivatization of this compound to explore its chemical space.
Characterization of Novel Decalin-Pyrrolidinone Hybrid Compounds
The exploration of fungal metabolites has led to the discovery and characterization of novel decalin-pyrrolidinone compounds that share a structural kinship with this compound. The characterization of these new chemical entities is essential for understanding the structural diversity generated by fungal polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathways. nih.govresearchgate.net
The standard analytical workflow for structure elucidation involves a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution electrospray ionization mass spectroscopy (HRESIMS) is used to determine the molecular formula of the new compound. frontiersin.orgnih.gov A suite of 1D and 2D NMR experiments (including ¹H, ¹³C, COSY, HSQC, and HMBC) is then employed to piece together the carbon skeleton and the arrangement of protons. researchgate.net
For determining the stereochemistry, advanced techniques are required. The relative configuration is often assigned using Nuclear Overhauser Effect Spectroscopy (NOESY). frontiersin.org The absolute configuration can be established through methods such as single-crystal X-ray diffraction, which provides unambiguous structural proof. nih.govnih.gov For example, X-ray crystallographic analysis of synthetic Myceliothermophin C (a stereoisomer of D) not only confirmed its structure but also revealed an interesting dimeric formation between its enantiomeric forms in the crystal lattice. nih.govnih.gov When crystals are not available, the absolute configuration can often be determined by comparing experimental electronic circular dichroism (ECD) spectra with quantum chemical calculations. frontiersin.org
Recent discoveries include Chaetolivacines A, B, and C, isolated from the fungus Chaetomium olivaceum. frontiersin.orgnih.gov These compounds feature the characteristic decalin core but are linked to a 4-hydroxy-2-pyridone moiety instead of a tetramic acid. frontiersin.orgnih.gov Their structural analysis relied heavily on detailed NMR and HRESIMS data, with their absolute configurations being confirmed by ECD analysis. frontiersin.org
| Compound | Producing Organism | Key Structural Feature | Characterization Methods |
| Myceliostatin A & B | Myceliophthora thermophila | Additional methylthio group on the myceliothermophin scaffold | Mass Spectrometry, NMR Spectroscopy |
| Chaetolivacine A, B, C | Chaetomium olivaceum | Decalin core with a 4-hydroxy-2-pyridone moiety | HRESIMS, 1D/2D NMR, NOESY, ECD |
| Myceliothermophin C (synthetic) | N/A (Total Synthesis) | Stereoisomer of this compound | X-ray Crystallography, NMR Spectroscopy |
Advanced Research Methodologies and Future Perspectives
Genome Mining for Novel Myceliothermophin D-Related Biosynthetic Gene Clusters
The discovery of this compound's biosynthetic pathway has unlocked the potential for genome mining, a powerful approach to identify novel, structurally related natural products by searching for homologous biosynthetic gene clusters (BGCs) in other organisms. mdpi.comresearchgate.net The advent of rapid genome sequencing and sophisticated bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unknown Regions Finder) has revolutionized the discovery of fungal polyketides and non-ribosomal peptides. mdpi.comnih.govfrontiersin.org
The BGC responsible for myceliothermophin biosynthesis in Myceliophthora thermophila, designated the myc cluster, provides a blueprint for these mining efforts. nih.govescholarship.org This cluster contains the essential genes encoding the hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) MycA, the crucial Diels-Alderase MycB, and an enoyl reductase MycC. nih.govnsf.gov The presence of a gene encoding a Diels-Alderase, the enzyme type that constructs the characteristic trans-decalin ring system, is a particularly valuable signature for targeted genome mining. nih.govnih.govacs.org
A successful application of this strategy involved using the Diels-Alderase MycB as a biomarker to probe the genome of the fungus Chaetomium olivaceum SD-80A. frontiersin.org This gene-guided approach led to the isolation of three new polyketides, Chaetolivacines A, B, and C, alongside the known compound Myceliothermophin E, which shares the same core structure as this compound. frontiersin.org This demonstrates that BGCs containing a PKS-NRPS, an enoyl reductase, and a Diels-Alderase are likely to produce decalin-containing compounds, and such clusters are widely distributed in fungal genomes, suggesting a vast untapped reservoir of related natural products. nih.gov
Table 1: Key Genes in the Myceliothermophin (myc) Biosynthetic Gene Cluster
| Gene | Encoded Enzyme | Putative Function in Biosynthesis |
| mycA | Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) | Assembles the linear polyketide chain and condenses it with an amino acid (leucine) precursor. nih.govescholarship.org |
| mycB | Diels-Alderase (DAase) | Catalyzes the intramolecular [4+2] cycloaddition (Diels-Alder reaction) to form the stereospecific trans-decalin ring system. nih.govacs.org |
| mycC | Enoyl Reductase (ER) | Involved in the tailoring of the polyketide chain during its assembly by MycA. researchgate.net |
Pathway Engineering for Enhanced Production or Diversification of Myceliothermophins
While myceliothermophins exhibit potent biological activities, their production yields from natural fermentation and total chemical synthesis are often low. researchgate.net Metabolic and pathway engineering offers a promising solution to overcome these limitations and to generate novel analogues for SAR studies. researchgate.netresearchgate.net The modular nature of the PKS-NRPS assembly lines that produce these compounds makes them ideal targets for rational engineering. nih.govnih.gov
Strategies for enhancing production often involve the heterologous expression of the entire BGC in a more genetically tractable host, such as Aspergillus nidulans. researchgate.netmdpi.com This approach can bypass the limitations of the native producer and allows for further optimization of fermentation conditions.
For diversification, combinatorial biosynthesis is a powerful tool. This involves the genetic manipulation of the biosynthetic machinery, such as:
Domain or Module Swapping: Exchanging catalytic domains or entire modules within the PKS-NRPS enzyme can lead to the incorporation of different building blocks or altered stereochemistry. nih.govresearchgate.net A successful proof-of-concept involved creating a chimeric PKS-NRPS by swapping modules from two different fungal hybrids, which resulted in the production of novel compounds featuring a decalin ring system similar to that of myceliothermophins. plos.org
Precursor-Directed Biosynthesis: Supplying the fermentation medium with synthetic analogues of the natural starter units (e.g., amino acid precursors) can lead to their incorporation by the biosynthetic enzymes, generating new derivatives. nih.gov
Gene Deletion or Inactivation: Knocking out specific tailoring enzymes, such as oxidases or methyltransferases, can lead to the accumulation of biosynthetic intermediates or shunt products with different functionalities.
These engineering efforts can expand the chemical diversity of the myceliothermophin family, potentially leading to compounds with improved potency or novel biological activities. plos.org
Table 2: Potential Pathway Engineering Strategies for Myceliothermophins
| Strategy | Objective | Example Application |
| Heterologous Expression | Enhanced Production | Transfer the myc gene cluster from M. thermophila to a high-yield industrial host like Aspergillus oryzae. researchgate.netmdpi.com |
| Module Swapping | Diversification | Replace the leucine-activating module in MycA with a module specific for a different amino acid to create novel tetramic acid moieties. plos.org |
| Domain Inactivation | Diversification | Inactivate the methyltransferase domain within the MycA PKS module to prevent methylation on the polyketide backbone. nih.gov |
| Precursor-Directed Biosynthesis | Diversification | Feed the culture with halogenated leucine (B10760876) analogues to potentially produce halogenated this compound derivatives. nih.gov |
Computational Chemistry and Molecular Modeling in Biosynthesis and SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools for understanding the complex processes of natural product biosynthesis and for rationally guiding drug design. oncodesign-services.comresearchgate.net In the study of myceliothermophins, these methods have been particularly crucial in elucidating the mechanism of the key decalin-forming step.
Computational studies, specifically Density Functional Theory (DFT) analysis, were instrumental in characterizing the Diels-Alderase enzyme, MycB. nih.govnih.gov These calculations helped to rationalize the enzyme's remarkable substrate and stereoselectivity. nih.govresearchgate.net The modeling proposed a biosynthetic pathway that accounts for the formation of all isolated myceliothermophin variants and explained the differential reactivity of the enzyme towards ketone and enol substrates. nih.gov Such computational insights into enzyme mechanisms are critical for future efforts in enzyme engineering and biocatalysis. nsf.gov
For Structure-Activity Relationship (SAR) elucidation, computational techniques offer a powerful alternative to laborious synthesis and testing. oncodesign-services.comnih.gov Although extensive SAR studies on this compound itself are limited, the methodologies are well-established:
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate variations in the chemical structure of compounds with their biological activity. oncodesign-services.comnih.gov For myceliothermophins, a QSAR model could be built using data from natural and synthetic analogues to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. oncodesign-services.com
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. nih.gov If the cellular target of this compound were known, docking simulations could reveal the key intermolecular interactions responsible for its activity, guiding the design of more potent analogues.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound-target complex over time, providing a more accurate picture of binding stability and conformational changes. nih.gov
These computational approaches provide a molecular-level understanding that is crucial for transforming a natural product lead into an optimized therapeutic agent. researchgate.netnih.gov
Table 3: Application of Computational Methods in this compound Research
| Computational Method | Application Area | Specific Insight |
| Density Functional Theory (DFT) | Biosynthesis Elucidation | Rationalized the reaction mechanism, substrate specificity, and stereoselectivity of the Diels-Alderase (MycB) enzyme. nih.govnih.gov |
| Molecular Docking | SAR Elucidation | Predicts binding modes and key interactions of this compound analogues with a putative biological target. nih.gov |
| QSAR Modeling | SAR Elucidation | Develops predictive models to correlate structural features of myceliothermophin analogues with their cytotoxic activity. oncodesign-services.comnih.gov |
| Molecular Dynamics (MD) | SAR Elucidation | Assesses the stability and conformational dynamics of the this compound-target complex. nih.gov |
Emerging Methodologies in Natural Product Discovery and Development
The field of natural product research is continuously evolving, driven by technological advances that are moving the field beyond traditional discovery methods. annualreviews.org The search for compounds like this compound is being accelerated by several emerging strategies.
A primary driver is the advancement in genome mining , which has revealed that the vast majority of microbial BGCs are not expressed under standard laboratory conditions, representing a silent or "cryptic" reservoir of chemical diversity. mdpi.com A major focus of modern discovery is the activation of these silent BGCs through various techniques, including:
Co-cultivation: Growing the producing organism alongside other microbial species can induce stress and trigger the expression of previously silent gene clusters. nih.gov
Genetic Manipulation: Employing molecular tools like CRISPR/Cas9 to insert strong, inducible promoters upstream of silent BGCs can force their expression. nih.gov
Metabolomics , the large-scale study of small molecules, is another key methodology. When coupled with genomics in a "metabologenomics" approach, it allows researchers to link specific BGCs to the compounds they produce more efficiently. rsc.org This integrated approach is critical for navigating the vast chemical space of fungal metabolites. rsc.orgmdpi.com
Furthermore, the discovery of novel enzymes through genome mining, such as the diverse family of Diels-Alderases, opens the door to chemoenzymatic synthesis . pku.edu.cnresearchgate.net These biocatalysts can be used in vitro with a broad range of synthetic substrates to generate novel molecular scaffolds that would be difficult to produce through traditional chemistry, combining the efficiency of enzymatic catalysis with the flexibility of synthetic chemistry. pku.edu.cn
Collectively, these emerging methodologies represent a paradigm shift in natural product discovery, moving towards a more targeted, predictable, and efficient process for uncovering the next generation of bioactive compounds related to this compound. mdpi.comannualreviews.org
Q & A
Q. What analytical techniques are essential for confirming the purity and identity of synthesized Myceliothermophin D?
Methodological Answer:
- Chromatography : Use high-performance liquid chromatography (HPLC) to assess purity, coupled with comparison to known standards.
- Spectroscopy : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify structural assignments. For stereochemical confirmation, X-ray crystallography is critical, as demonstrated in the total synthesis of Myceliothermophin C and D, where crystallography resolved ambiguities in NMR-derived configurations .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy.
Q. What are the key synthetic steps for this compound?
Methodological Answer:
- Fragment Assembly : Begin with lactam formation via Grignard addition to a succinimide precursor, followed by acid-quenching (H₂SO₄ is essential to avoid undesired ketamide byproducts) .
- Oxidation : Use Dess–Martin periodinane (DMP) to oxidize intermediates to aldehydes, enabling subsequent coupling reactions.
- Coupling : Lithium diisopropylamide (LDA)-mediated anion generation followed by nucleophilic addition achieves fragment linkage (85% yield) .
- Crystallization : Final purification via crystallization from ethyl acetate yields X-ray-suitable crystals for structural validation .
Q. How is stereochemical ambiguity addressed during this compound synthesis?
Methodological Answer:
- X-ray Crystallography : Resolves conflicting NMR data by providing unambiguous spatial arrangements. For example, Myceliothermophin C’s dimeric hydrogen-bonded structure was confirmed via crystallography, validating its stereochemistry and indirectly supporting this compound’s assignments .
- Diastereomer Separation : Chromatographic separation of diastereomeric mixtures (e.g., 1:1 dr in ketone intermediates) ensures stereochemical fidelity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and computational modeling for this compound’s conformation?
Methodological Answer:
- Multi-Technique Validation : Combine NMR (for dynamic solution-state behavior) with X-ray crystallography (static solid-state structure). For example, Nicolaou et al. reconciled NMR-derived configurations with crystallographic data to confirm Myceliothermophin C’s structure .
- Density Functional Theory (DFT) : Compare computed NMR chemical shifts (via DFT) with experimental data to identify energetically favorable conformers .
Q. What strategies optimize the yield of trans-fused decalin systems in this compound synthesis?
Methodological Answer:
- Cascade Bicyclization : Utilize a rare tandem cyclization sequence to construct the trans-decalin core efficiently, avoiding unstable polyunsaturated aldehyde precursors. This method achieved high regioselectivity in Nicolaou’s synthesis .
- Acid Catalysis : H₂SO₄ in methanol selectively promotes lactamization over ketamide formation, critical for intermediate stability .
- Temperature Control : Low-temperature (−78°C) anion generation minimizes side reactions during fragment coupling .
Q. How should researchers design experiments to probe this compound’s bioactivity mechanisms?
Methodological Answer:
- Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to identify protein targets.
- Isotopic Labeling : Incorporate ¹³C/¹⁵N labels into key functional groups (e.g., lactam rings) for mechanistic tracking via NMR or mass spectrometry.
- Comparative Studies : Synthesize analogs (e.g., Myceliothermophin C and E) to isolate structure-activity relationships (SARs) .
Data Presentation and Reproducibility Guidelines
Q. What criteria ensure reproducibility in this compound synthesis?
Methodological Answer:
- Detailed Experimental Protocols : Include exact reaction conditions (e.g., “10% H₂SO₄ in MeOH at 0°C”), purification steps, and characterization data (Rf values, NMR peaks) .
- Supplementary Data : Provide crystallographic data (CCDC deposition numbers), chromatograms, and raw spectral files as supplementary material .
Q. How should contradictory structural data be reported in publications?
Methodological Answer:
- Transparent Documentation : Clearly describe conflicting NMR/X-ray observations in the “Results and Discussion” section. Propose hypotheses (e.g., dynamic equilibria in solution) and validate with computational models .
- CIF Files : Deposit crystallographic information files (CIFs) in public databases (e.g., ChemSpider) for independent verification .
Tables
Q. Table 1: Key Synthetic Steps and Yields for this compound
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Lactam formation | iPrMgCl, THF; H₂SO₄/MeOH, 0°C | 62% | |
| Oxidation to aldehyde | DMP, CH₂Cl₂, rt | 90% | |
| Fragment coupling | LDA, −78°C; aldehyde addition | 85% | |
| Crystallization | EtOAc, slow evaporation | >95% |
Q. Table 2: Analytical Techniques for Structural Validation
| Technique | Application | Example Data from Evidence |
|---|---|---|
| X-ray crystallography | Stereochemical confirmation | Myceliothermophin C dimer |
| ¹H/¹³C NMR | Functional group assignment | δ 2.35 (m, H-7) |
| HRMS | Molecular formula verification | m/z 489.2743 [M+H]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
